

# An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-methoxybenzonitrile

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## Compound of Interest

**Compound Name:** 3-Bromo-5-ethoxy-4-methoxybenzonitrile

**Cat. No.:** B1275056

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This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and a discussion of the potential biological significance of **3-Bromo-5-ethoxy-4-methoxybenzonitrile** for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, some sections of this guide are based on established chemical principles and data from structurally related molecules.

## Structural Information and Physicochemical Properties

**3-Bromo-5-ethoxy-4-methoxybenzonitrile** is a substituted benzonitrile with the chemical formula  $C_{10}H_{10}BrNO_2$ . Its structure features a benzene ring substituted with a bromine atom, an ethoxy group, a methoxy group, and a nitrile group.

Table 1: Physicochemical Properties of **3-Bromo-5-ethoxy-4-methoxybenzonitrile**

Property	Value	Source
CAS Number	515831-52-4	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> BrNO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	256.10 g/mol	
Physical Form	Solid	
SMILES String	Brc1c(c(cc(c1)C#N)OCC)OC	
InChI Key	CFCAZYRKZVCXAK- UHFFFAOYSA-N	
Melting Point	Not available in searched literature	
Boiling Point	Not available in searched literature	
Solubility	Not available in searched literature	

## Proposed Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **3-Bromo-5-ethoxy-4-methoxybenzonitrile** is not readily available. However, a plausible two-step synthetic route can be proposed starting from isovanillin. This involves the synthesis of the precursor 3-ethoxy-4-methoxybenzonitrile, followed by electrophilic bromination.

### Synthesis of 3-ethoxy-4-methoxybenzonitrile (Precursor)

The synthesis of the precursor can be adapted from patented procedures.[\[2\]](#)[\[3\]](#)

Experimental Protocol:

- **Ethylation of Isovanillin:** In a reaction vessel, dissolve isovanillin and potassium carbonate in a suitable solvent such as dimethylformamide (DMF). Heat the mixture with stirring and add bromoethane dropwise. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by precipitation in water, followed by extraction

with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield 3-ethoxy-4-methoxybenzaldehyde.[2][3]

- Oximation and Dehydration: The resulting 3-ethoxy-4-methoxybenzaldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. Subsequent dehydration of the oxime, for instance by heating with acetic anhydride, yields 3-ethoxy-4-methoxybenzonitrile.[2] The crude product can be purified by recrystallization or column chromatography.

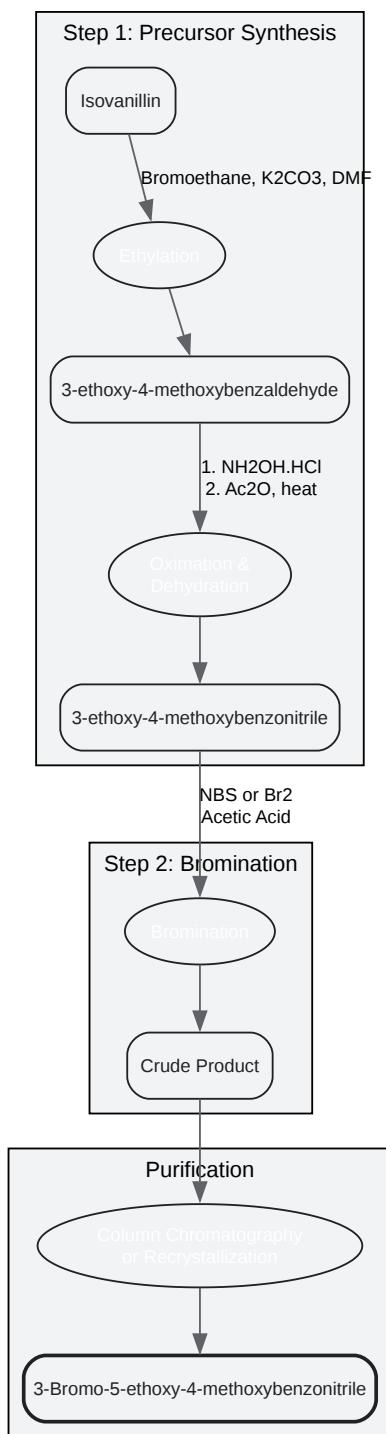
## Proposed Bromination of 3-ethoxy-4-methoxybenzonitrile

The final step is the selective bromination of the precursor. The ethoxy and methoxy groups are ortho-, para-directing activators. Given the substitution pattern, the bromine atom is expected to add to the vacant position ortho to the methoxy group and meta to the nitrile group.

Proposed Experimental Protocol:

- Reaction Setup: Dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask.
- Bromination: To the stirred solution, add a brominating agent such as N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise or a solution of bromine ( $\text{Br}_2$ ) in the same solvent dropwise at room temperature. The reaction progress can be monitored by TLC.
- Work-up: Once the reaction is complete, the mixture is poured into an aqueous solution of a reducing agent like sodium thiosulfate (to quench excess bromine if used), followed by neutralization with a base such as sodium bicarbonate. The product is then extracted with an organic solvent.
- Purification: The organic extracts are combined, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure. The crude **3-Bromo-5-ethoxy-4-methoxybenzonitrile** can be purified by column chromatography on silica gel or by recrystallization.

## Proposed Synthetic Workflow for 3-Bromo-5-ethoxy-4-methoxybenzonitrile

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Caption: Proposed synthetic workflow for **3-Bromo-5-ethoxy-4-methoxybenzonitrile**.

## Predicted Spectral Data

Experimental spectral data for **3-Bromo-5-ethoxy-4-methoxybenzonitrile** are not available in the searched literature. The following are predicted spectral characteristics based on the compound's structure.

Table 2: Predicted Spectral Characteristics

Technique	Predicted Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic protons (singlets or doublets).-</li><li>Quartet and triplet signals for the ethoxy group.</li><li>A singlet for the methoxy group.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- A signal for the nitrile carbon.</li><li>- Signals for the aromatic carbons, including those bonded to the bromo, ethoxy, and methoxy groups.</li><li>- Signals for the ethoxy and methoxy carbons.</li></ul>
FT-IR (cm <sup>-1</sup> )	<ul style="list-style-type: none"><li>- A sharp, medium intensity peak for the nitrile (C≡N) stretch (approx. 2220-2240).</li><li>- C-O stretching vibrations for the ether linkages.</li><li>- C-H stretching and bending vibrations for the aromatic and aliphatic protons.</li><li>- C=C stretching vibrations for the aromatic ring.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- A molecular ion peak (M<sup>+</sup>) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.</li></ul>

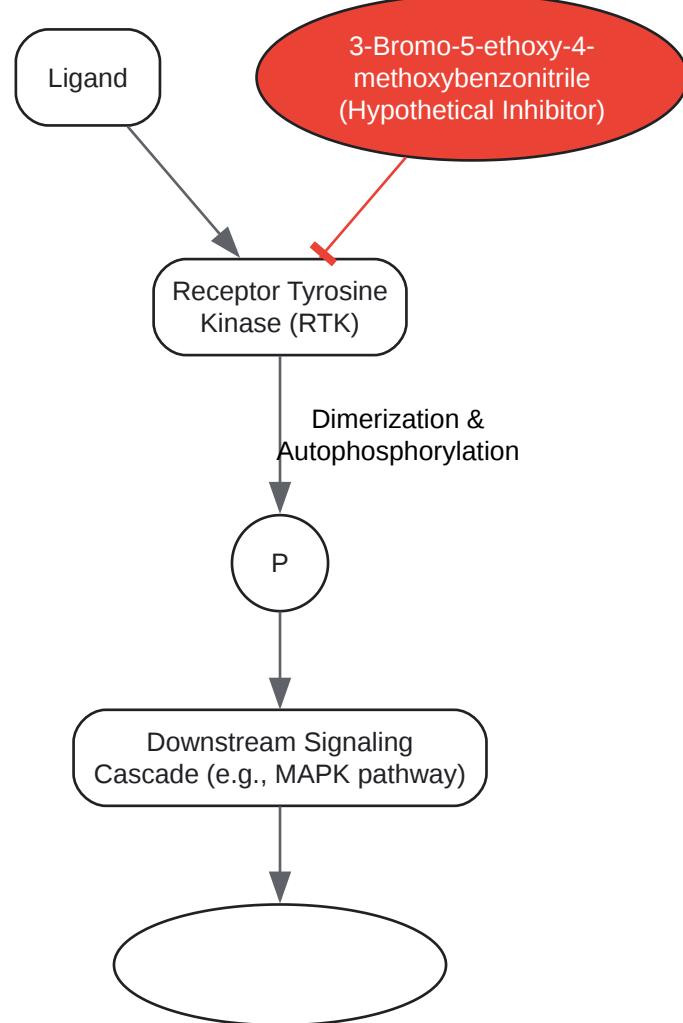
## Potential Biological Activity and Signaling Pathways (Hypothetical)

While there is no specific biological activity reported for **3-Bromo-5-ethoxy-4-methoxybenzonitrile**, the benzonitrile scaffold is present in a number of pharmacologically active compounds.<sup>[4][5]</sup> Substituted benzonitriles have been investigated for a range of biological activities, including as enzyme inhibitors and anticancer agents.<sup>[6]</sup> For instance, some benzonitrile derivatives act as aromatase inhibitors, which are used in the treatment of

breast cancer, while others have been shown to inhibit tubulin polymerization, a key process in cell division.[\[4\]](#)[\[6\]](#)

Given the structural features of **3-Bromo-5-ethoxy-4-methoxybenzonitrile**, it is plausible that this compound could be investigated for similar activities. The following diagram illustrates a hypothetical signaling pathway that could be a target for a compound with anticancer properties, such as the inhibition of a receptor tyrosine kinase (RTK) pathway. This is a speculative representation to illustrate a potential area of research.

#### Hypothetical Signaling Pathway for Investigation



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Caption: Hypothetical inhibition of an RTK signaling pathway.

## Conclusion

**3-Bromo-5-ethoxy-4-methoxybenzonitrile** is a halogenated and alkoxy-substituted benzonitrile with potential for further investigation in medicinal chemistry and drug development. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its structural properties, proposing a viable synthetic route, and suggesting potential areas of biological investigation based on the activities of structurally related compounds. Further experimental validation of the proposed synthesis and biological screening are necessary to fully elucidate the chemical and pharmacological profile of this compound.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275056#3-bromo-5-ethoxy-4-methoxybenzonitrile-structural-formula>

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